methyl 2-(1,3-dimethyl-1H-pyrazol-4-yl)acetate methyl 2-(1,3-dimethyl-1H-pyrazol-4-yl)acetate
Brand Name: Vulcanchem
CAS No.: 1909305-89-0
VCID: VC11987678
InChI: InChI=1S/C8H12N2O2/c1-6-7(4-8(11)12-3)5-10(2)9-6/h5H,4H2,1-3H3
SMILES: CC1=NN(C=C1CC(=O)OC)C
Molecular Formula: C8H12N2O2
Molecular Weight: 168.19 g/mol

methyl 2-(1,3-dimethyl-1H-pyrazol-4-yl)acetate

CAS No.: 1909305-89-0

Cat. No.: VC11987678

Molecular Formula: C8H12N2O2

Molecular Weight: 168.19 g/mol

* For research use only. Not for human or veterinary use.

methyl 2-(1,3-dimethyl-1H-pyrazol-4-yl)acetate - 1909305-89-0

Specification

CAS No. 1909305-89-0
Molecular Formula C8H12N2O2
Molecular Weight 168.19 g/mol
IUPAC Name methyl 2-(1,3-dimethylpyrazol-4-yl)acetate
Standard InChI InChI=1S/C8H12N2O2/c1-6-7(4-8(11)12-3)5-10(2)9-6/h5H,4H2,1-3H3
Standard InChI Key FEJIHYDHXHRBRC-UHFFFAOYSA-N
SMILES CC1=NN(C=C1CC(=O)OC)C
Canonical SMILES CC1=NN(C=C1CC(=O)OC)C

Introduction

PropertyMethyl 2-(1,3-Dimethyl-1H-pyrazol-4-yl)acetateMethyl 2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetate
Molecular FormulaC8H12N2O2\text{C}_8\text{H}_{12}\text{N}_2\text{O}_2C8H12N2O2\text{C}_8\text{H}_{12}\text{N}_2\text{O}_2
Molecular Weight (g/mol)168.2168.2
Melting Point (°C)Not Reported41–43
Boiling Point (°C)Not ReportedNot Available
Hazard StatementsLikely H302, H315, H319, H335H302, H315, H319, H335

Synthetic Routes and Methodological Considerations

The synthesis of methyl 2-(1,3-dimethyl-1H-pyrazol-4-yl)acetate can be inferred from protocols used for analogous pyrazole esters. A common approach involves the esterification of pyrazole acetic acid derivatives or nucleophilic substitution reactions on pre-functionalized pyrazole intermediates.

Pyrazole Ring Formation

Pyrazole cores are typically synthesized via cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated ketones. For example, 1,3-dimethylpyrazole derivatives are prepared using methylhydrazine and acetylacetone under acidic conditions . The resulting 1,3-dimethylpyrazole is subsequently functionalized at the 4-position through Friedel-Crafts acylation or alkylation .

Physicochemical and Spectroscopic Properties

Thermal Stability and Phase Behavior

While direct data for the title compound are scarce, its 3,5-dimethyl analog exhibits a melting point of 41–43°C . The 1,3-dimethyl substitution likely reduces symmetry compared to 3,5-dimethyl analogs, potentially lowering the melting point due to decreased crystal lattice energy. Differential scanning calorimetry (DSC) of similar compounds shows decomposition onset temperatures above 200°C, suggesting moderate thermal stability .

Solubility and Partitioning

The compound is expected to exhibit limited water solubility (<1 mg/mL at 25°C) due to its hydrophobic pyrazole and ester moieties. LogP calculations (e.g., using XLogP3) estimate a value of ~1.2, indicating moderate lipophilicity suitable for penetration across biological membranes .

Applications in Pharmaceutical and Agrochemical Research

Medicinal Chemistry

Pyrazole derivatives are prized for their bioisosteric properties and metabolic stability. The 1,3-dimethylpyrazole motif has been incorporated into nonsteroidal mineralocorticoid receptor (MR) antagonists, where it attenuates partial agonism while enhancing receptor binding . For example, compound 37a in features a 1,3-dimethylpyrazole linked to a benzoxazine scaffold, demonstrating potent MR antagonism (IC50_{50} < 10 nM) and oral efficacy in hypertensive rat models .

Agrochemical Development

The 1,3-dimethylpyrazole subunit is a key component of pyrasulfotole (CAS: 365400-11-9), a herbicide targeting 4-hydroxyphenylpyruvate dioxygenase (HPPD) . Structural analogs of methyl 2-(1,3-dimethyl-1H-pyrazol-4-yl)acetate may serve as intermediates in the synthesis of such agrochemicals, leveraging their stability under physiological conditions .

Kinase Inhibition

Recent work on cyclin-dependent kinase 2 (CDK2) inhibitors highlights the utility of pyrazole acetates. Compound 15 in , featuring a 1-methylpyrazole-4-yl group, inhibits CDK2 with a KiK_i of 0.005 µM and demonstrates antiproliferative activity against ovarian cancer cells (GI50_{50} = 0.127–0.560 µM) .

Future Directions and Research Opportunities

  • Synthetic Optimization: Development of catalytic asymmetric methods to access enantiomerically pure pyrazole acetates for chiral drug discovery.

  • Biological Screening: Evaluation of the compound’s activity against emerging targets such as SARS-CoV-2 main protease (Mpro^\text{pro}) or antibiotic-resistant bacterial strains.

  • Materials Science: Exploration of pyrazole acetates as ligands in metal-organic frameworks (MOFs) or monomers for high-performance polymers.

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